molecular formula C21H42N2O3 B14460336 Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate CAS No. 66091-56-3

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate

Katalognummer: B14460336
CAS-Nummer: 66091-56-3
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: MILMWAOTKHBEDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate is a complex organic compound with significant interest in various scientific fields. This compound features both hydroxyimino and methylamino functional groups, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate typically involves the reaction of a suitable precursor with ethyl esters and amines under controlled conditions. The process often includes:

    Nucleophilic Substitution: The initial step involves the substitution of a halogenated precursor with an amine group to introduce the methylamino functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The methylamino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the methylamino group can engage in nucleophilic attacks and form stable complexes with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.

    Ethyl 2-chloro-2-(hydroxyimino)acetate: Utilized in organic synthesis for its reactivity.

Uniqueness

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both oxidative and reductive capabilities.

Eigenschaften

CAS-Nummer

66091-56-3

Molekularformel

C21H42N2O3

Molekulargewicht

370.6 g/mol

IUPAC-Name

ethyl 9-hydroxyimino-10-(methylamino)octadecanoate

InChI

InChI=1S/C21H42N2O3/c1-4-6-7-8-10-13-16-19(22-3)20(23-25)17-14-11-9-12-15-18-21(24)26-5-2/h19,22,25H,4-18H2,1-3H3

InChI-Schlüssel

MILMWAOTKHBEDO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.